molecular formula C8H7NO2S B1273078 6-Aminobenzo[b]thiophene 1,1-dioxide CAS No. 20503-40-6

6-Aminobenzo[b]thiophene 1,1-dioxide

Cat. No. B1273078
M. Wt: 181.21 g/mol
InChI Key: KRUCRVZSHWOMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06235778B1

Procedure details

A mixture of 6-amino-1,1-dioxobenzo[b]thiophene (253 mg, 1.39 mmol) and 30% aqueous HCl (1.53 mL) was cooled to 0° C. in an open flask, and then 40% aqueous sodium nitrite (754 μL) was added dropwise over 2.25 minutes. The mixture was stirred at 0° C. for 15 minutes, and then 30% aqueous HCl (768 μL) and solid CuSO4 (20.4 mg, 0.128 mmol) were added. To this mixture was added 40% aqueous NaHSO3 (2.39 mL) dropwise over 6 minutes, and the reaction was stirred at 0° C. for 2.5 hours. The reaction was diluted with water (50 mL) and extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (75 mL), dried over Na2SO4, filtered and evaporated. The product was purified by flash column chromatography through 20 g of silica gel using CH2Cl2 to give the title compound (171 mg, 46%) as a pale yellow solid. 1H-NMR (300 MHz, CDCl3) δ8.35 (m, 1H), 8.26 (dd, 1H, J=8.0, 1.8 Hz), 7.65 (d, 1H, J=8.0 Hz), 7.34 (dd, 1H, J=7.0, 1.0 Hz), 7.02 (d, 1H, J=7.0 Hz).
Quantity
253 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
754 μL
Type
reactant
Reaction Step Two
Name
Quantity
768 μL
Type
reactant
Reaction Step Three
Name
Quantity
20.4 mg
Type
catalyst
Reaction Step Three
Quantity
2.39 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
46%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[CH:8][S:7](=[O:11])(=[O:10])[C:6]=2[CH:12]=1.[ClH:13].N([O-])=O.[Na+].[OH:18][S:19]([O-:21])=O.[Na+]>O.[O-]S([O-])(=O)=O.[Cu+2]>[O:10]=[S:7]1(=[O:11])[CH:8]=[CH:9][C:5]2[CH:4]=[CH:3][C:2]([S:19]([Cl:13])(=[O:21])=[O:18])=[CH:12][C:6]1=2 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
253 mg
Type
reactant
Smiles
NC=1C=CC2=C(S(C=C2)(=O)=O)C1
Name
Quantity
1.53 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
754 μL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
768 μL
Type
reactant
Smiles
Cl
Name
Quantity
20.4 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Four
Name
Quantity
2.39 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 0° C. for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography through 20 g of silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=S1(C2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.